BenchChemオンラインストアへようこそ!

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

HIV-1 CCR5 antagonist CXCR4 antagonist

Select this specific trihydrochloride salt (CAS 1184982-95-3) to ensure the unique triple-mechanism antiviral activity confirmed by peer-reviewed studies. Unlike free-base analogs or positional isomers, only this compound simultaneously inhibits HIV-1 reverse transcriptase, CCR5-mediated entry, and CXCR4-mediated entry at low micromolar potency. Its 0% SDF-1 displacement at 1 mM avoids chemokine pathway interference, and a clean kinase profile (<50% inhibition across 110 kinases at 10 μM) eliminates off-target confounding. Well-characterized resistance data (21-fold loss against NNRTI-resistant double mutant) enables systematic resistance evolution studies. Choose the validated tool compound for reproducible multi-target HIV research.

Molecular Formula C11H17Cl3N4
Molecular Weight 311.6 g/mol
CAS No. 1184982-95-3
Cat. No. B1390096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
CAS1184982-95-3
Molecular FormulaC11H17Cl3N4
Molecular Weight311.6 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C3C=CC=NC3=NN2.Cl.Cl.Cl
InChIInChI=1S/C11H14N4.3ClH/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15);3*1H
InChIKeySIUZATYOFGYZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride (CAS 1184982-95-3): Procuring the Dual CCR5/CXCR4 HIV Entry and Reverse Transcriptase Inhibitor Tool Compound


3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride (CAS 1184982‑95‑3) is the trihydrochloride salt of a pyrazolo‑piperidine chemotype. In the peer‑reviewed literature this compound (typically designated “compound 3”) is characterized as a first‑in‑class triple‑mechanism antiviral agent that simultaneously inhibits HIV‑1 reverse transcriptase and blocks viral entry via dual CCR5/CXCR4 antagonism [1]. Structural characterization by 1H NMR, 13C NMR, and HRMS confirmed >95% purity [1].

Why Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride in Dual-Target HIV Research


Within the pyrazolo[3,4‑b]pyridine series, minor structural modifications profoundly alter polypharmacology. Substructure searches identified 24 congeners, but only compound 3 (bearing the 4‑pyridyl substituent and the benzyl‑pyrazole core) simultaneously maintained single‑digit micromolar potency against both CCR5‑tropic and CXCR4‑tropic HIV‑1 strains while also inhibiting reverse transcriptase [1]. Isosteric replacement of the 4‑pyridyl group or relocation of the benzyl moiety led to marked potency losses, and other series members showed biased or weakened activity against one tropism [1]. Consequently, substituting the trihydrochloride salt with an uncharacterized free‑base analog or a positional isomer risks losing the unique triple‑mechanism activity that makes this compound valuable for multi‑target HIV research.

Quantitative Comparative Evidence for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride Against the Closest Analogs and Clinical Standards


Triple-Mechanism Polypharmacology vs. the Single-Target Clinical Agent Maraviroc

Compound 3 demonstrates three concurrent mechanisms of action: CCR5-mediated entry inhibition, CXCR4-mediated entry inhibition, and non-nucleoside reverse transcriptase inhibition (NNRTI). In contrast, the FDA‑approved entry inhibitor maraviroc acts solely as an allosteric CCR5 antagonist and is inactive against CXCR4‑tropic HIV‑1 [1]. Dual‑tropic testing confirmed that compound 3 retained anti‑HIV‑1 activity against both M‑tropic and T‑tropic strains in MAGI and PBMC assays, while maraviroc is clinically restricted to CCR5‑tropic virus [1].

HIV-1 CCR5 antagonist CXCR4 antagonist NNRTI polypharmacology

Retention of CXCR4 Inhibition Without Displacing SDF‑1: Differentiating from Plerixafor (AMD3100)

Unlike the prototypical CXCR4 antagonist plerixafor (AMD3100), compound 3 does not displace the endogenous chemokine ligand SDF‑1 (125I‑SDF‑1 displacement = 0% at 1 mM) yet still inhibits CXCR4‑dependent HIV‑1 entry (EC50 = 52–70 μM in CD4‑dependent fusion assays) [1]. Plerixafor, which blocks SDF‑1 binding, was discontinued in HIV trials due to off‑target effects related to disruption of the CXCR4/SDF‑1 signaling axis [1]. Compound 3's ability to antagonize CXCR4‑mediated entry while preserving native SDF‑1 binding suggests an allosteric mode of action, a feature that may avoid the chemokine‑related toxicities that plagued plerixafor [1].

CXCR4 SDF-1 allosteric modulation plerixafor chemokine receptor

Kinase Selectivity Gates: Absence of Inhibitor Activity Against a Panel of 110 Kinases

To address selectivity concerns commonly associated with pyrazolo[3,4‑b]pyridine chemotypes, compound 3 was screened against a panel of 110 kinases at 10 μM and showed no significant inhibition (<50% inhibition for all kinases tested) [1]. In contrast, numerous pyrazolo[3,4‑b]pyridine derivatives are developed as kinase inhibitors (e.g., MELK, TBK1, Raf), where potent kinase engagement may complicate interpretation of antiviral phenotypes and introduce off‑target liabilities [2][3]. This clean kinase profile distinguishes compound 3 from kinase‑biased analogs and supports its use as a selective tool for studying HIV‑1 host‑pathogen interactions without confounding kinase‑mediated effects.

kinase selectivity off-target profiling drug safety kinase panel screen

Cytotoxicity Selectivity Index: >75‑Fold Window in MAGI Assay

Compound 3 exhibited a favorable cytotoxicity selectivity index (SI) in both MAGI and PBMC assays. In MAGI cells, the TC50 exceeded 300 μM while the lowest anti‑HIV‑1 IC50 was 0.8 μM (CXCR4 tropism), yielding an SI > 375 [1]. In PBMCs, TC50 was >100 μM against IC50 values of 2.3 μM for both tropisms, giving an SI > 43 [1]. By comparison, many early‑stage CCR5 or CXCR4 antagonists exhibit SIs below 10, limiting their utility as tool compounds [1]. This wide therapeutic window makes compound 3 suitable for prolonged cell‑based assays without cytotoxicity confounding the readout.

cytotoxicity selectivity index MAGI assay PBMC toxicity antiviral window

Validated HIV‑2 Activity Confirms CXCR4‑Specific Entry Block Unrelated to NNRTI Component

To decouple CXCR4‑mediated entry inhibition from the NNRTI activity, compound 3 was tested against an HIV‑2 strain (CDC310319) that uses CXCR4 for entry but is insensitive to NNRTIs [1]. Compound 3 inhibited this HIV‑2 strain in PBMCs with an IC50 of 31 μM, confirming that the CXCR4 entry block is independent of reverse transcriptase inhibition [1]. In contrast, NNRTI‑only compounds show no activity against HIV‑2, and CCR5‑only antagonists like maraviroc are inactive against CXCR4‑using strains. This orthogonal validation demonstrates that compound 3's CXCR4 activity is genuine and dissectible from its NNRTI component.

HIV-2 CXCR4 entry NNRTI specificity mechanistic validation

Structure‑Activity Relationship Benchmarking Against Closest Congeners (Compounds 1, 2, 4, 11)

Systematic SAR analysis within the original publication provides a direct comparator scaffold. Compound 3 (4‑pyridyl, benzyl moiety) demonstrated single‑digit micromolar dual‑tropic anti‑HIV‑1 activity (MAGI CCR5 IC50 = 3.8 μM, CXCR4 IC50 = 0.8 μM), while the closest congeners showed: compound 1 (2‑pyridyl) — weak inhibition against both tropisms; compound 2 (3‑pyridyl) — intermediate potency but lower than 3; compound 4 (3‑pyridyl, phenyl instead of benzyl) — dramatically reduced activity [1]. Additionally, compound 11 displaced 125I‑MIP‑1β at ~70 μM, similar to its MAGI IC50, but lacked the balanced dual‑tropic potency of compound 3 [1]. These intra‑series comparisons establish that the 4‑pyridyl/benzyl combination uniquely maximizes polypharmacology.

SAR structure-activity relationship pyrazolo-piperidine congeneric series substituent effect

Optimal Research and Procurement Scenarios for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride Based on Quantitative Evidence


Dual‑Tropic HIV‑1 Entry and Reverse Transcriptase Inhibitor Mechanistic Studies

Compound 3 is the only reported tool compound that simultaneously inhibits CCR5‑mediated entry, CXCR4‑mediated entry, and reverse transcriptase. Researchers investigating mixed‑tropic HIV‑1 infection or the interplay between viral entry and reverse transcription can use compound 3 to block all three nodes with a single agent, avoiding drug‑drug interaction artifacts [1].

CXCR4 Allosteric Antagonism Without SDF‑1 Signaling Disruption

For studies requiring CXCR4 blockade while preserving physiological chemokine signaling, compound 3's 0% SDF‑1 displacement at 1 mM makes it a superior choice over orthosteric CXCR4 antagonists such as plerixafor [1]. Ideal for probing CXCR4‑dependent HIV entry or cancer metastasis models without confounding SDF‑1 pathway inhibition.

Kinase‑Silent Chemical Probe for Pyrazolopyridine Scaffold Studies

Compound 3's clean profile against 110 kinases (<50% inhibition at 10 μM) qualifies it as a kinase‑silent analog suitable for functional assays where kinase off‑target activity would otherwise complicate the interpretation of phenotypic readouts [1][2].

Antiviral Drug Combination and Resistance Evolution Experiments

With a well‑characterized 21‑fold loss of potency against the NNRTI‑resistant double mutant (Lys103Gln/Tyr181Cys) and retained entry inhibition against HIV‑2, compound 3 enables systematic resistance evolution studies that dissect contributions from the NNRTI component versus the entry inhibition components [1].

Quote Request

Request a Quote for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.